BenchChemオンラインストアへようこそ!

Tonantzitlolone

TRPC channels Calcium signaling Cancer cell cytotoxicity

Tonantzitlolone (TZL) is a 15-membered macrocyclic diterpene ester first isolated from the Mexican plant Stillingia sanguinolenta (Euphorbiaceae). Its complete stereochemistry and first enantioselective total synthesis were reported in 2005, confirming its absolute configuration and enabling synthetic access.

Molecular Formula C26H40O7
Molecular Weight 464.6 g/mol
Cat. No. B611419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTonantzitlolone
SynonymsTZL; 
Molecular FormulaC26H40O7
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCCC(=CC(=O)OC1C(CC2C(=O)C(C=CC(C3CCC(O3)(C(C1(O2)O)O)C)(C)C)C)C)C
InChIInChI=1S/C26H40O7/c1-8-15(2)13-20(27)31-22-17(4)14-18-21(28)16(3)9-11-24(5,6)19-10-12-25(7,33-19)23(29)26(22,30)32-18/h9,11,13,16-19,22-23,29-30H,8,10,12,14H2,1-7H3/b11-9-,15-13+/t16-,17+,18+,19-,22+,23-,25+,26-/m0/s1
InChIKeyYMEAIOHYSIGDJY-VDLZEVDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tonantzitlolone – A Macrocyclic Diterpene with Differentiated Multi-Target Pharmacology for Oncology and Ion Channel Research


Tonantzitlolone (TZL) is a 15-membered macrocyclic diterpene ester first isolated from the Mexican plant Stillingia sanguinolenta (Euphorbiaceae) . Its complete stereochemistry and first enantioselective total synthesis were reported in 2005, confirming its absolute configuration and enabling synthetic access . TZL displays cytotoxic activity against clear cell renal cell carcinoma (CCRCC) and other cancer lines, mediated through a combination of targets: it serves as a nanomolar agonist of transient receptor potential canonical 1/4/5 (TRPC1/4/5) calcium channels, a dual activator of protein kinase C (PKC) isoforms α and θ, and a kinesin-5 mitotic motor inhibitor .

Why Tonantzitlolone Cannot Be Replaced by Single-Target Analogs in Mechanistic or Pharmacological Studies


Tonantzitlolone engages three distinct pharmacological targets—TRPC1/4/5 channels, PKCα/θ kinases, and the mitotic kinesin Eg5—with a single chemical scaffold, a polypharmacology profile that is unmatched by any commercially available analog . Compounds that address only one of these targets (e.g., englerin A for TRPC4/5 agonism or PKCθ activation, monastrol for kinesin-5 inhibition) fail to reproduce TZL's integrated signaling effects, particularly the metabolic catastrophe phenotype observed in CCRCC cells . Moreover, TZL's ability to activate TRPC1-containing heteromeric channels, which englerin A does not engage, confers a distinct functional fingerprint that is critical for studies of native TRPC1/4/5 channel physiology .

Quantitative Differentiation Evidence for Tonantzitlolone vs. Closest Comparator Compounds


TRPC1/4/5 Heteromeric Channel Activation: Tonantzitlolone Engages TRPC1-Containing Concatemers Whereas Englerin A Does Not

In a direct comparative analysis, tonantzitlolone (TZL) activates human TRPC4, TRPC5, TRPC4-TRPC1, and TRPC5-TRPC1 channels overexpressed in HEK293 cells with EC50 values of 123 nM, 83 nM, 140 nM, and 61 nM, respectively . In contrast, (−)-englerin A, the closest pharmacological comparator, activates TRPC4 and TRPC5 homomers with EC50 values of 11.2 nM and 7.6 nM but does not activate TRPC1-containing concatemers . Although englerin A is approximately 10-fold more potent at homomeric TRPC4/5 channels, TZL is the only known nanomolar agonist that activates both homomeric and heteromeric TRPC1/4/5 channels, providing a unique tool for probing native channel stoichiometry.

TRPC channels Calcium signaling Cancer cell cytotoxicity

Dual PKCα/PKCθ Activation: Tonantzitlolone Engages a Broader PKC Isoform Spectrum Than the Selective PKCθ Activator Englerin A

In a cell-free pan-PKC kinase assay using 786-0 CCRCC whole-cell extracts, TZL (5 μM) potently activated PKC . Isoform selectivity profiling with purified recombinant proteins demonstrated that TZL efficiently activates both PKCθ and PKCα, but not PKCδ . By comparison, englerin A is characterized as a selective PKCθ activator and does not activate PKCα under the same assay conditions . Although the functional cytotoxicity in CCRCC cells is primarily PKCθ-dependent for both compounds, TZL's ability to engage PKCα may confer differential signaling outcomes in tissues where PKCα is the dominant isoform.

Protein kinase C Insulin signaling Metabolic catastrophe Renal cell carcinoma

Selective Kinesin-5 Inhibition Without Kinesin-1 Cross-Reactivity: Tonantzitlolone vs. Conventional Kinesin Motor Inhibitors

TZL and its synthetic enantiomer were evaluated in in vitro single-molecule motility assays for their effect on kinesin-5 (Eg5) and kinesin-1 motor proteins . Both enantiomers interfered with kinesin-5 binding to microtubules in a concentration-dependent manner; notably, the synthetic enantiomer exhibited a larger inhibitory effect than the natural product . Critically, neither enantiomer affected kinesin-1 function, demonstrating that tonantzitlolones are not general kinesin inhibitors . This selectivity contrasts with first-generation kinesin-5 inhibitors such as monastrol, for which broader kinesin family off-target effects at higher concentrations have been reported.

Kinesin-5 Mitotic spindle Single-molecule motility Cytostatic agents

Structural Class Differentiation: Tonantzitlolone's 15-Membered Macrocyclic Diterpene Scaffold Is Chemically Distinct from All Other TRPC or PKC Modulators

TZL belongs to the rare flexibilane-type class of 15-membered macrocyclic diterpenes, a scaffold that is structurally unrelated to the guaiane sesquiterpene scaffold of englerin A (C26H34O6) or the complex macrocyclic lactone structure of bryostatin 1 . TZL's molecular formula is C26H40O7, with the absolute configuration (1R,2S,3R,6S,8E,10S,12R,14R,15R) unambiguously established through enantioselective total synthesis . This structural uniqueness translates to a distinct target engagement fingerprint (TRPC1/4/5 + PKCα/θ + kinesin-5) that cannot be recapitulated by any single comparator compound from a different chemical series.

Macrocyclic diterpene Flexibilane skeleton Natural product chemistry Total synthesis

Optimal Research Applications for Tonantzitlolone Based on Its Quantitative Differentiation Profile


Functional Characterization of TRPC1/4/5 Heteromeric Channels in Native Tissues and Disease Models

Because tonantzitlolone uniquely activates TRPC1-containing concatemers with nanomolar potency (EC50 61–140 nM), it is the agonist of choice for studies requiring simultaneous activation of homomeric and heteromeric TRPC1/4/5 channel populations . This is particularly relevant for investigating the role of TRPC1/4/5 heteromers in renal cell carcinoma calcium signaling, where englerin A fails to engage the heteromeric channel component .

Simultaneous Pharmacological Probing of PKCα- and PKCθ-Dependent Signaling Cascades

In experimental systems where both PKCα and PKCθ contribute to the phenotype of interest (e.g., insulin resistance, metabolic stress response, or T-cell activation), tonantzitlolone offers a single-agent approach to activate both isoforms, whereas englerin A is restricted to PKCθ . This reduces compound redundancy and simplifies experimental design.

Selective Chemical Biology Studies of Kinesin-5 Motor Function Without Kinesin-1 Interference

Tonantzitlolone and its synthetic enantiomer provide a structurally unique scaffold for inhibiting kinesin-5 (Eg5) while sparing kinesin-1, enabling clean dissection of mitotic spindle dynamics . The increased potency of the synthetic enantiomer further supports structure–activity relationship (SAR) programs aimed at developing next-generation mitotic inhibitors .

Multi-Target Polypharmacology Screening and Phenotypic Assay Development

Given its polypharmacology spanning an ion channel, a kinase, and a motor protein, tonantzitlolone is a valuable reference compound for phenotypic screening campaigns and network pharmacology studies in oncology, particularly where a metabolic catastrophe endpoint (glucose starvation combined with glycolytic dependency) is desired .

Quote Request

Request a Quote for Tonantzitlolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.